6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a methoxy group at the 6’ position and an amine group at the 2 position, making it a versatile molecule in various chemical reactions and applications. Its hydrochloride form enhances its solubility in water, facilitating its use in different research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclopropanation reaction. This can be achieved by reacting an indene derivative with a diazo compound in the presence of a catalyst such as rhodium or copper.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the spirocyclic intermediate.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amine group can be reduced to form a primary amine or further reduced to an alkane.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium iodide or thiourea can be used in the presence of a suitable solvent like acetone or ethanol.
Major Products
Oxidation: Methoxy group oxidation can yield 6’-formyl-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride.
Reduction: Reduction of the amine group can produce 2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The spirocyclic structure provides rigidity, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 6’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride
- 6-methoxy-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid
Comparison
Compared to similar compounds, 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride stands out due to its unique combination of functional groups and spirocyclic structure. This uniqueness allows for distinct reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
5-methoxyspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-9-3-2-8-4-5-12(7-11(12)13)10(8)6-9;/h2-3,6,11H,4-5,7,13H2,1H3;1H |
InChI Key |
RNOYYEUTYDPZFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC23CC3N)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.